molecular formula C9H10ClFO B12976746 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol

1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol

Cat. No.: B12976746
M. Wt: 188.62 g/mol
InChI Key: MXXJNWVXRSWSSR-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol is an organic compound characterized by the presence of chloro, fluoro, and methyl substituents on a phenyl ring, along with an ethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol typically involves the reaction of 2-chloro-4-fluoro-3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure to achieve the reduction of the aldehyde group to the corresponding alcohol .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can lead to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, thereby exerting their biological effects .

Comparison with Similar Compounds

  • 2-Chloro-4-fluorotoluene
  • 3-Chloro-4-fluorophenylmethanol
  • 4-Chloro-2-fluoro-3-methylphenol

Comparison: 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a methyl group and an ethanol moiety. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various chemical reactions and applications .

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

1-(2-chloro-4-fluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H10ClFO/c1-5-8(11)4-3-7(6(2)12)9(5)10/h3-4,6,12H,1-2H3

InChI Key

MXXJNWVXRSWSSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(C)O)F

Origin of Product

United States

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